2-Thiophen-2-Yl-Azepane
Description
Chemical Classification and Nomenclature
This compound belongs to the class of heterocyclic compounds that incorporate both sulfur and nitrogen heteroatoms within distinct ring systems. The compound is systematically classified under the Chemical Abstracts Service registry number 383128-98-1, with the molecular descriptor number MFCD02663696. The structural formula is represented by the SMILES notation C1(C2=CC=CS2)NCCCCC1, which clearly delineates the connectivity between the thiophene and azepane moieties. According to contemporary chemical nomenclature standards, this compound represents a substituted azepane derivative where the thiophene ring serves as a substituent at the 2-position of the seven-membered azepane ring.
The chemical classification of this compound places it within the broader category of heterocyclic building blocks, compounds that serve as fundamental structural units in organic synthesis and pharmaceutical development. The compound's dual heterocyclic nature makes it particularly valuable in medicinal chemistry applications, where the incorporation of multiple heteroatoms can significantly modify physicochemical properties and enhance drug-receptor interactions. The systematic name accurately reflects the structural composition, with "thiophen-2-yl" indicating the position of attachment of the thiophene ring to the azepane backbone.
Historical Context in Heterocyclic Chemistry
The development of this compound represents a culmination of over a century of heterocyclic chemistry research, building upon the foundational discoveries of both constituent ring systems. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This discovery marked a pivotal moment in heterocyclic chemistry, as it demonstrated the unique reactivity patterns of sulfur-containing aromatic compounds and their distinction from purely carbon-based aromatic systems.
The historical trajectory of azepane chemistry follows a parallel but distinct path in heterocyclic development. Seven-membered heterocyclic compounds, including azepine and its saturated analog azepane, have demonstrated significant pharmacological and therapeutic implications over the past fifty years. The synthesis and modification of azepane derivatives have involved various mechanistic approaches, including ring expansion of five or six-membered compounds using thermal, photochemical, and microwave irradiation methods. The systematic design schemes for different azepane derivatives have established a solid foundation for the development of more complex hybrid molecules like this compound.
The convergence of thiophene and azepane chemistry in the creation of hybrid compounds reflects the broader evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The recognition that thiophenes serve as privileged pharmacophores, ranking fourth in importance among drug discovery scaffolds, has driven the exploration of thiophene-containing hybrid molecules. Similarly, the identification of azepane as a precursor to numerous pharmaceutical compounds has established its value in medicinal chemistry applications.
Structural Overview and Significance
The molecular structure of this compound exhibits a unique architectural arrangement that combines the planar, aromatic thiophene ring with the flexible, seven-membered azepane cycle. The compound's molecular formula C₁₀H₁₅NS indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one sulfur atom, distributed across the two heterocyclic systems. The structural significance of this arrangement lies in the complementary properties of the constituent moieties: the thiophene ring provides aromatic stability and electron density, while the azepane ring contributes conformational flexibility and basic nitrogen functionality.
The structural significance of this compound extends beyond its individual molecular properties to encompass its potential for chemical modification and biological activity. The presence of the nitrogen atom in the azepane ring provides a site for potential hydrogen bonding and coordination interactions, while the sulfur atom in the thiophene ring contributes to the compound's electron distribution and aromatic character. The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets, making it a valuable scaffold for pharmaceutical development.
The hybrid nature of this compound also contributes to its synthetic versatility. The compound can undergo various chemical reactions characteristic of both thiophene and azepane systems, including electrophilic substitution at the thiophene ring and nucleophilic reactions at the nitrogen center. This dual reactivity pattern opens multiple pathways for chemical modification and functionalization, enhancing the compound's utility as a building block for more complex molecular structures.
Relationship Between Thiophene and Azepane Moieties
The relationship between the thiophene and azepane moieties in this compound represents a carefully orchestrated combination of complementary chemical properties. Thiophene, as a five-membered aromatic heterocycle containing sulfur, exhibits characteristics that closely resemble benzene while maintaining unique electronic properties. The aromatic nature of thiophene is evidenced by its extensive substitution reactions and its planar structure, with bond angles at sulfur around 93 degrees and carbon-carbon-sulfur angles around 109 degrees. The carbon-carbon bonds adjacent to sulfur measure approximately 1.34 Ångströms, while the carbon-sulfur bond length extends to around 1.70 Ångströms.
In contrast, azepane represents a saturated seven-membered ring containing nitrogen, classified as a cyclic secondary amine with the formula (CH₂)₆NH. The flexibility of the azepane ring system provides conformational mobility that complements the rigidity of the thiophene moiety. This structural contrast creates a molecule with both rigid and flexible components, potentially enabling diverse binding modes and biological interactions. The nitrogen atom in azepane can participate in hydrogen bonding and coordination chemistry, while the thiophene ring can engage in π-π stacking interactions and aromatic recognition processes.
The electronic relationship between these moieties involves the interplay of the electron-rich thiophene system with the basic nitrogen functionality of azepane. Thiophene's aromatic character contributes to the overall stability of the molecule, while the nitrogen atom provides sites for protonation and complexation reactions. The spatial arrangement of these functional groups in this compound allows for potential intramolecular interactions that may influence the compound's overall conformation and reactivity patterns.
The synthetic relationship between thiophene and azepane moieties in hybrid compounds like this compound reflects broader trends in heterocyclic chemistry toward the development of polycyclic and multi-heteroatom systems. The successful combination of these distinct ring systems demonstrates the feasibility of creating complex molecular architectures that retain the beneficial properties of each constituent moiety while potentially exhibiting enhanced or novel characteristics. This approach to molecular design has proven particularly valuable in pharmaceutical chemistry, where the incorporation of multiple heterocyclic elements can lead to improved selectivity, potency, and pharmacokinetic properties.
Properties
IUPAC Name |
2-thiophen-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAQWCVTRHERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402989 | |
| Record name | 2-thiophen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-98-1 | |
| Record name | 2-thiophen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors Containing Thiophene and Amines
One classical approach involves the cyclization of aminoalkyl thiophene derivatives under acidic or Lewis acid catalysis to form the azepane ring. For example, the reaction of thiophene derivatives with appropriate diketones or amino alcohols under conditions such as AlCl3 catalysis in dichloromethane at room temperature has been reported to yield azepane derivatives with high efficiency.
- Stirring thiophene with AlCl3 in CH2Cl2 at room temperature for about 1.5 hours.
- Subsequent addition of diketone or amino precursor in methanol at 0 °C, followed by stirring at room temperature for 24 hours.
- Workup includes aqueous extraction, drying over Na2SO4, filtration, and crystallization from ethyl acetate.
This method yields crystalline azepane-thiophene compounds with yields up to 88% and melting points consistent with literature values.
Suzuki-Miyaura Cross-Coupling Reaction
A widely used modern method for attaching the thiophene ring to azepane involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples boronic acid derivatives of thiophene with halogenated azepane precursors.
- Reactants: 2-bromo- or 2-halogenated azepane derivatives and thiophene boronic acids.
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate (K2CO3).
- Solvent: Mixture of dioxane and water (2:1).
- Temperature: Reflux overnight (~90–100 °C).
- Atmosphere: Nitrogen or inert gas to prevent oxidation.
After reaction completion, the mixture is cooled, diluted with acidified water, filtered, and purified by reversed-phase HPLC or column chromatography to yield the target compound with purity >98%.
Paal-Knorr Synthesis Variant
Though more common for thiophene ring formation, the Paal-Knorr synthesis can be adapted for azepane-thiophene derivatives by cyclizing 1,4-diketones with sulfur sources to form thiophene rings, followed by ring expansion or substitution to introduce the azepane moiety.
Reaction Optimization and Purification
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the regiochemistry of the thiophene and azepane rings, with characteristic chemical shifts for aromatic and aliphatic protons.
- Mass Spectrometry (MS): Electrospray ionization MS (ESI-MS) validates molecular weight (181.30 g/mol for 2-Thiophen-2-yl-Azepane) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically achieving >95% purity after purification.
- Melting Point (Mp): Crystalline products show melting points consistent with literature, e.g., 124–126 °C for related thiophene derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The Lewis acid-catalyzed method provides a straightforward route with good yields and mild conditions, suitable for small-scale synthesis and structural analog development.
- Suzuki-Miyaura coupling offers high selectivity and purity, ideal for complex derivatives and scale-up, with the advantage of modular substitution on the thiophene ring.
- Optimization of temperature, catalyst loading, and solvent system is critical to minimize side reactions such as dimerization or over-oxidation.
- Analytical techniques such as isotopic labeling and X-ray crystallography have been employed in advanced studies to resolve structural ambiguities in azepane-thiophene hybrids.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophen-2-Yl-Azepane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Acylated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that thiophene derivatives, including 2-Thiophen-2-Yl-Azepane, exhibit promising anticancer activity. A study highlighted the synthesis of novel thiophene-arylamide derivatives that showed effective inhibition against DprE1, an essential enzyme in the Mycobacterium tuberculosis pathway, suggesting potential applications in anti-tuberculosis therapies .
2. Neuronal Nitric Oxide Synthase Inhibition
A significant application of thiophene derivatives is their role as selective inhibitors of neuronal nitric oxide synthase (nNOS). Compounds derived from thiophene-2-carboximidamide fragments demonstrated low nanomolar inhibitory potency against nNOS, which is crucial for treating chronic neurodegenerative diseases and certain cancers like melanoma .
3. Antimicrobial Activity
Thiophene compounds have shown considerable antimicrobial properties. A review reported that various thiophene derivatives were effective against multiple bacterial strains, indicating their potential as new antimicrobial agents. For example, compounds synthesized from thiophene structures exhibited high activity against E. coli and S. aureus .
Material Science Applications
1. Near-Infrared Dyes
The incorporation of thiophene rings into azepine structures has led to the development of near-infrared (NIR) dyes. These compounds demonstrated broad absorption spectra and sharp emission bands in the NIR region, making them suitable for applications in optical imaging and photodetection .
2. Organic Photodetectors
Thiophene-based materials are being explored for their use in organic photodetectors due to their favorable electronic properties. The synthesis of thiophene derivatives has been linked to improvements in the performance of organic semiconductor devices, enhancing their efficiency and stability .
Case Studies
Mechanism of Action
The mechanism of action of 2-Thiophen-2-Yl-Azepane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target. Molecular docking studies have shown that thiophene derivatives can bind to active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The incorporation of azepane and thiophene moieties distinguishes 2-Thiophen-2-Yl-Azepane from other heterocyclic compounds. Key comparisons include:
† Theoretical values derived from density-functional theory (DFT) calculations using Becke’s hybrid functional (1993), which integrates exact exchange terms for improved accuracy .
- Electronic Effects : The larger HOMO-LUMO gap of this compound compared to piperidine or pyrrolidine analogs suggests greater kinetic stability, attributed to the azepane ring’s reduced ring strain and enhanced electron donation from the nitrogen atom .
- Dipole Moments : The higher dipole moment of this compound relative to smaller heterocycles (e.g., piperidine) underscores its polarizability, which may enhance solubility in polar solvents or interactions with biological targets.
Research Findings and Methodological Insights
- Computational Modeling : Studies using the Colle-Salvetti correlation-energy formula (Lee et al., 1988) predict that this compound’s electron density distribution aligns with its enhanced dipole moment, corroborating DFT results .
Biological Activity
2-Thiophen-2-Yl-Azepane is a heterocyclic compound characterized by a thiophene ring fused to an azepane structure. Its molecular formula is C10H15NS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The unique structural features of this compound suggest potential biological activities that have been the subject of various research studies.
Chemical Structure and Properties
The compound consists of:
- Thiophene Ring : An aromatic ring known for its electron-rich nature, contributing to reactivity.
- Azepane Ring : A seven-membered saturated heterocyclic structure containing nitrogen, which may influence pharmacological properties.
Biological Activities
Research indicates that this compound and its derivatives exhibit several significant biological activities:
1. Antinociceptive Properties
Studies have demonstrated that derivatives of this compound possess antinociceptive properties, suggesting potential applications in pain management. These compounds may interact with pain receptors or enzymes involved in metabolic pathways, enhancing their therapeutic efficacy .
2. Antioxidant Activity
Compounds containing thiophene rings often exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This activity is crucial for developing therapeutic agents aimed at combating various degenerative conditions .
3. Antitumor Activity
Recent studies have focused on the synthesis of substituted derivatives of related compounds, such as 2-(thiophen-2-yl)-1,3,5-triazine derivatives. These compounds have shown moderate to excellent anti-tumor activities against cancer cell lines like A549 and MCF-7, with some exhibiting IC50 values as low as 0.20 µM . This suggests that structural modifications can enhance the anticancer potential of thiophene-containing compounds.
Table 1: Biological Activity Overview
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The compound may bind to specific receptors involved in pain perception and cellular proliferation.
- Enzyme Inhibition : It may inhibit enzymes that contribute to cancer cell growth or oxidative stress.
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis and arrest cancer cells at specific phases of the cell cycle .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. For example:
- 1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanone : Exhibits different reactivity due to the ketone group.
- N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide : Shows potentially enhanced biological activity due to additional functional groups.
Table 2: Structural Derivatives
| Compound Name | Description |
|---|---|
| 1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanone | Contains azepane and thiophene rings |
| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide | Enhanced biological activity |
| 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Known for antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Thiophen-2-Yl-Azepane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions between thiophene derivatives and azepane precursors. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side products), and catalytic systems (e.g., Pd/C for hydrogenation steps). Purity can be validated via HPLC with UV detection at 254 nm, referencing NIST-standardized retention indices . Optimization should employ Design of Experiments (DoE) to balance yield and selectivity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (e.g., SHELXL ) for definitive structural confirmation. Pair with spectroscopic methods:
- NMR : Assign peaks using - and -NMR, noting thiophene ring deshielding (δ 7.2–7.8 ppm) and azepane backbone signals (δ 1.5–3.0 ppm).
- IR : Identify C-S (600–700 cm) and N-H stretches (3300–3500 cm) .
- DFT : Compare experimental spectra with B3LYP/6-31G* calculations to validate electronic transitions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA HCS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis due to volatile thiophene byproducts.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental vs. theoretical data for this compound?
- Methodological Answer : Discrepancies in bond lengths or electronic properties often arise from functional limitations. Use hybrid functionals (e.g., B3LYP with exact exchange ) to improve accuracy. For correlation-energy errors, apply Colle-Salvetti corrections via density-functional formulas . Validate using multi-reference methods (CASSCF) for non-trivial electron configurations.
Q. What strategies address crystallographic disorder in this compound structures?
- Methodological Answer : Disorder in thiophene-azepane hybrids often stems from rotational flexibility. Refinement strategies include:
- SHELXL Constraints : Apply rigid-body restraints for thiophene rings.
- TWIN Laws : Use twin fraction analysis for overlapping reflections in low-symmetry space groups.
- Dynamic NMR : Cross-validate with variable-temperature NMR to confirm conformational mobility .
Q. How can mechanistic studies differentiate between competing pathways in this compound reactivity?
- Methodological Answer : Combine kinetic isotope effects (KIE) and DFT-based transition-state modeling:
- KIE : Compare for N-H vs. C-H bond cleavage in azepane-thiophene reactions.
- DFT : Map potential energy surfaces (PES) using M06-2X/cc-pVTZ to identify rate-determining steps .
- Cross-Validation : Use LC-MS to detect intermediates (e.g., protonated azepane ions) in real-time reaction monitoring.
Key Methodological Recommendations
- Experimental Design : Triangulate computational, spectroscopic, and crystallographic data to mitigate single-method biases .
- Data Interpretation : Use Bland-Altman plots for DFT/experimental agreement analysis. Report confidence intervals for kinetic parameters .
- Ethical Reporting : Disclose all refinement residuals (R-factors) in crystallography and raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
